2-Acetyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
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Overview
Description
2-Acetyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is a member of the beta-carboline family, which are heterocyclic amines derived from tryptamines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid typically involves the cyclization of tryptamine derivatives. One common method includes the Pictet-Spengler reaction, where tryptamine reacts with an aldehyde or ketone under acidic conditions to form the beta-carboline structure. The acetylation of the resulting compound can be achieved using acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Acetyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential role in biological systems and its interaction with enzymes and receptors.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects on neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Acetyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid involves its interaction with various molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit or activate specific enzymes, affecting metabolic processes and cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid: Similar structure with an ethyl group instead of an acetyl group.
Uniqueness
2-Acetyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical properties and biological activities. The presence of the acetyl and carboxylic acid groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-8(17)16-7-12-10(6-13(16)14(18)19)9-4-2-3-5-11(9)15-12/h2-5,13,15H,6-7H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOYXYPGWILLRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2=C(CC1C(=O)O)C3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>38.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47204721 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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